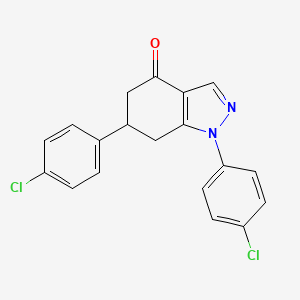
1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazoles This compound is characterized by the presence of two 4-chlorophenyl groups attached to a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then cyclized to produce the desired indazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions result in the formation of various substituted indazole derivatives.
Scientific Research Applications
1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE: Similar structure but with methoxy groups instead of chlorophenyl groups.
1,6-BIS(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE: Contains nitrophenyl groups, which may impart different chemical and biological properties.
Uniqueness
1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to the presence of chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14Cl2N2O |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
1,6-bis(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C19H14Cl2N2O/c20-14-3-1-12(2-4-14)13-9-18-17(19(24)10-13)11-22-23(18)16-7-5-15(21)6-8-16/h1-8,11,13H,9-10H2 |
InChI Key |
NDJXEOHRBLXQNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















